molecular formula C13H19BClNO2 B13931653 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1269233-15-9

2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13931653
CAS No.: 1269233-15-9
M. Wt: 267.56 g/mol
InChI Key: WKXWDJPPGNDPCR-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of 2-chloro-5-methylaniline using bis(pinacolato)diboron under inert atmosphere conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products

    Substitution: Various substituted anilines.

    Coupling: Biaryl compounds.

    Oxidation: Boronic acids.

Scientific Research Applications

2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used in several scientific research applications:

Mechanism of Action

The mechanism by which 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on the specific reaction or application. In coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic ester and the formation of intermediate complexes with the catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for targeted synthesis and specialized applications.

Properties

CAS No.

1269233-15-9

Molecular Formula

C13H19BClNO2

Molecular Weight

267.56 g/mol

IUPAC Name

2-chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C13H19BClNO2/c1-8-6-9(11(15)10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3

InChI Key

WKXWDJPPGNDPCR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)N)C

Origin of Product

United States

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